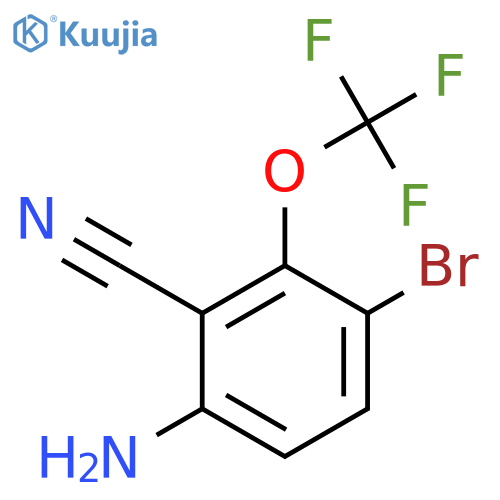Cas no 1805573-86-7 (4-Bromo-2-cyano-3-(trifluoromethoxy)aniline)

1805573-86-7 structure
商品名:4-Bromo-2-cyano-3-(trifluoromethoxy)aniline
CAS番号:1805573-86-7
MF:C8H4BrF3N2O
メガワット:281.029371261597
CID:4973295
4-Bromo-2-cyano-3-(trifluoromethoxy)aniline 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline
-
- インチ: 1S/C8H4BrF3N2O/c9-5-1-2-6(14)4(3-13)7(5)15-8(10,11)12/h1-2H,14H2
- InChIKey: SNYSCDUWIGYPMC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C#N)=C1OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 275
- トポロジー分子極性表面積: 59
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-Bromo-2-cyano-3-(trifluoromethoxy)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021950-1g |
4-Bromo-2-cyano-3-(trifluoromethoxy)aniline |
1805573-86-7 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
4-Bromo-2-cyano-3-(trifluoromethoxy)aniline 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1805573-86-7 (4-Bromo-2-cyano-3-(trifluoromethoxy)aniline) 関連製品
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
